molecular formula C14H9F3N2O B8194038 4-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile

4-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B8194038
M. Wt: 278.23 g/mol
InChI Key: HZTRESOZSINSLZ-UHFFFAOYSA-N
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Description

4-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the chemical formula C14H9F3N2O. This compound is characterized by the presence of an amino group, a trifluoromethoxy group, and a carbonitrile group attached to a biphenyl structure. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The biphenyl compound is nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Trifluoromethoxylation: The trifluoromethoxy group is introduced using a trifluoromethoxylation reagent under specific conditions.

    Cyanation: Finally, the carbonitrile group is introduced through a cyanation reaction, often using a cyanating agent like copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

4-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-(trifluoromethoxy)biphenyl: Lacks the carbonitrile group but shares the trifluoromethoxy and amino functionalities.

    4-Amino-3-(trifluoromethyl)biphenyl: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

    4-Amino-3-(methoxy)biphenyl: Contains a methoxy group instead of a trifluoromethoxy group.

Uniqueness

4-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. The trifluoromethoxy group, in particular, enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-amino-5-[3-(trifluoromethoxy)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O/c15-14(16,17)20-12-3-1-2-9(7-12)10-4-5-13(19)11(6-10)8-18/h1-7H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTRESOZSINSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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